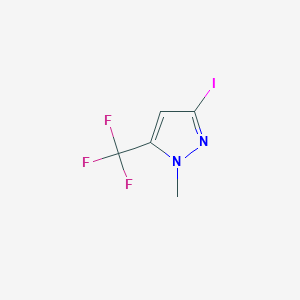

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-iodo-1-methyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3IN2/c1-11-3(5(6,7)8)2-4(9)10-11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFIKWIFICPTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of Trifluoromethyl-Iodopyrazoles

Executive Summary: The Halogenated Pharmacophore

The pyrazole ring, particularly when substituted with trifluoromethyl (

However, the synthesis of these scaffolds is plagued by regiochemical ambiguity. The asymmetry introduced by the

Strategic Framework: The Divergent Path

The core challenge is that the

We utilize a Divergent Strategy based on the mechanism of functionalization:

-

Electrophilic Path (C4-Selectivity): Exploits the residual nucleophilicity of C4.

-

Lithiation Path (C5-Selectivity): Exploits the acidity of the C5-proton (Ortho-Lithiation).

Diagram 1: Divergent Synthesis Workflow

The following workflow illustrates the decision tree for accessing specific isomers from a common precursor.

Caption: Divergent workflow for accessing C4 vs. C5 iodinated variants from a common 3-CF3-pyrazole core.

Module 1: Constructing the Core ( -Pyrazole)

Before iodination, the

The Protocol: Cyclocondensation

The reaction of aryl hydrazines with 4,4,4-trifluoro-1,3-butanedione (or its enol ether equivalents) is the industry standard.

-

Reagents: Phenylhydrazine, 4,4,4-trifluoro-1-phenyl-1,3-butanedione.

-

Conditions: Reflux in Ethanol or Acetic Acid.

-

Regioselectivity Rule:

-

Aryl Hydrazines: Favor 1-aryl-5-hydroxy-5-trifluoromethyl intermediates which dehydrate to 1-aryl-5-trifluoromethyl pyrazoles (kinetic control) or equilibrate to 1-aryl-3-trifluoromethyl pyrazoles (thermodynamic control) depending on solvent acidity.

-

Optimization: To exclusively target the 1-aryl-3-trifluoromethyl isomer (the most common drug scaffold), use

-alkoxyvinyl trifluoromethyl ketones.

-

Module 2: Regioselective C4-Iodination (The Electrophilic Path)

The

Mechanism

The reaction proceeds via a sigma-complex.[1] The use of Ceric Ammonium Nitrate (CAN) generates a highly reactive iodonium species (

Experimental Protocol (SOP)

Target: 4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole Reference: RSC Adv., 2015, 5, 29815 [1]

-

Setup: Charge a round-bottom flask with 1-aryl-3-trifluoromethylpyrazole (1.0 equiv).

-

Solvent: Dissolve in Acetonitrile (MeCN) [0.15 M].

-

Reagents: Add Ceric Ammonium Nitrate (CAN) (1.1 equiv) and elemental Iodine (

) (1.3 equiv). -

Reaction: Reflux (approx. 80-82°C) overnight (12–16 h). Monitor by TLC/LCMS.

-

Workup:

-

Purification: Flash column chromatography (Hexane/EtOAc).

Alternative (Metal-Free): NIS (N-Iodosuccinimide) in TFA/AcOH (1:1) at 85°C is effective if CAN is incompatible with other functional groups [1].

Module 3: Regioselective C5-Iodination (The Lithiation Path)

Direct electrophilic iodination at C5 is impossible if C4 is open. To install iodine at C5, we must switch mechanisms from electronics-driven to acidity-driven. The proton at C5 (adjacent to the N-aryl group) is the most acidic.

Mechanism

Directed Ortho-Lithiation (DoM): The N1-aryl group and the inherent acidity of the pyrazole C5-H allow for selective deprotonation by

Experimental Protocol (SOP)

Target: 5-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole Reference: RSC Adv., 2015, 5, 29815 [1]

-

Setup: Flame-dry a Schlenk flask under Argon/Nitrogen atmosphere.

-

Solvent: Dissolve 1-aryl-3-trifluoromethylpyrazole (1.0 equiv) in anhydrous THF [0.2 M].

-

Lithiation:

-

Cool to -78°C (Acetone/Dry Ice bath).

-

Add

-BuLi (1.3 equiv, 2.5 M in hexanes) dropwise over 10 mins. -

Stir: Maintain at -78°C for 10–30 minutes to ensure complete lithiation (formation of 5-Li species).

-

-

Trapping:

-

Dissolve

(1.4 equiv) in anhydrous THF in a separate vial. -

Add the iodine solution dropwise to the reaction mixture at -78°C.

-

-

Warming: Allow the mixture to warm to Room Temperature (RT) over 4 hours.

-

Workup: Quench with saturated

, extract with DCM, and wash with

Comparative Data Analysis

The following table summarizes the regioselectivity switches based on reaction conditions.

| Target Isomer | Reaction Type | Reagents | Primary Driving Force | Yield (Typical) |

| 4-Iodo | Electrophilic Subst. ( | CAN / | Electronic (C4 is most nucleophilic) | 80–95% |

| 4-Iodo | Electrophilic Subst. ( | NIS / TFA / AcOH | Electronic (Acid catalysis) | 70–85% |

| 5-Iodo | Lithiation / Trapping | Acidity (C5-H is most acidic) | 65–89% | |

| Mixture | Direct N-Alkylation | R-X / | Sterics vs. Tautomerism | Variable (Poor Selectivity) |

Troubleshooting & Optimization (N-Alkylation)

If you must synthesize the core via N-alkylation of a 3(5)-

-

The Problem: 3-trifluoromethylpyrazole exists in tautomeric equilibrium. Alkylation usually yields a mixture of 1-alkyl-3-

and 1-alkyl-5- -

The Solution:

Diagram 2: Mechanistic Logic of Regioselectivity

This diagram visualizes why the reaction conditions dictate the outcome.

Caption: Mechanistic divergence: Electronic control favors C4, while acid-base control (lithiation) targets C5.

References

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Source: RSC Advances, 2015, 5, 29815-29823. URL:[Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: Int. J. Mol.[5][6] Sci. 2025, 26(21), 10335. URL:[Link]

-

Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Source: Org.[6][8][9][10] Lett. 2020, 22, 3, 809–813.[9] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 8. Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS number lookup

An In-depth Technical Guide to 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole and Its Isomers: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound and its structurally significant isomers. Trifluoromethyl-substituted pyrazoles are privileged scaffolds in modern medicinal and agrochemical research, prized for their unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, will delve into the synthesis, chemical properties, reactivity, and key applications of these versatile building blocks. We will explore the nuanced control of regiochemistry during synthesis and the subsequent utility of the iodo-substituent in advanced chemical transformations, such as cross-coupling reactions.

Nomenclature, Isomerism, and Chemical Identity

The substitution pattern on the pyrazole ring is critical for its chemical behavior and biological activity. The nomenclature can be ambiguous, and it is essential to distinguish between the key isomers. The primary compounds of interest are:

-

This compound : The title compound of this guide.

-

5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole : A common and commercially available isomer.

-

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole : Another key isomer with distinct reactivity.

The location of the iodo and trifluoromethyl groups dramatically influences the electronic properties and steric environment of the pyrazole core, dictating its reactivity and how it can be incorporated into larger molecules.

| Property | 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole |

| CAS Number | 898288-96-5[4][5] | 1443279-46-6[6] |

| Molecular Formula | C₅H₄F₃IN₂[5] | C₅H₄F₃IN₂ |

| Molecular Weight | 276.00 g/mol [5] | 276.00 g/mol |

| Physical Form | Solid[5] | Brownish-red oily substance[7] |

| Purity (Typical) | >95%[5] | Not specified |

Synthesis and Regioselective Functionalization

The synthesis of functionalized trifluoromethyl-pyrazoles is a well-explored area, with several strategies available to control the regiochemical outcome.

Core Pyrazole Synthesis

A practical method for accessing the parent 1-methyl-3/5-(trifluoromethyl)-1H-pyrazole scaffolds involves the condensation of a trifluoromethylated β-ketoenolether with methylhydrazine.[8][9]

The initial reaction typically produces a mixture of regioisomers (1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole), which can then be separated based on differences in their physical properties, such as boiling points.[8][9] The choice of solvent can significantly influence the isomeric ratio; for instance, polar protic solvents may favor the 3-CF₃ isomer, while polar aprotic solvents can favor the 5-CF₃ isomer.[9]

Caption: Synthesis of parent methyl-trifluoromethyl-pyrazole isomers.

Regioselective Iodination

Once the desired pyrazole core is obtained, iodination can be achieved with high regioselectivity. The choice of iodinating agent and reaction conditions is paramount.

-

Iodination at the 5-position : This is typically achieved via a lithiation-iodination sequence. The acidity of the C(5)-H proton in 1-aryl-3-CF₃-pyrazoles allows for deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). The resulting lithium pyrazolide is then quenched with molecular iodine (I₂) to exclusively yield the 5-iodo derivative.[10] This strategy is based on the principle of directed ortho-metalation (DoM).[9]

-

Iodination at the 4-position : Electrophilic aromatic substitution is used to introduce iodine at the C(4) position. The electron-withdrawing trifluoromethyl group deactivates the ring, but the 4-position remains the most susceptible to electrophilic attack. Reagents such as ceric ammonium nitrate (CAN) with I₂ or iodine monochloride (ICl) in acetic acid can be used to achieve highly regioselective iodination at C(4).[7][10]

Reactivity and Utility in Cross-Coupling Reactions

The C-I bond in iodo-pyrazoles is a versatile synthetic handle for constructing more complex molecules, primarily through transition metal-catalyzed cross-coupling reactions. The iodinated pyrazoles are excellent building blocks for introducing aryl, alkynyl, and other functional groups.[10]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling : The reaction of an iodo-pyrazole with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base is a robust method for forming C-C bonds and synthesizing biaryl pyrazole derivatives.[7][10]

-

Sonogashira Coupling : This reaction couples the iodo-pyrazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. It is highly effective for preparing alkynyl-substituted pyrazoles.[10]

These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of pyrazole-based drug candidates.

Caption: Utility of iodo-pyrazoles in cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals

The pyrazole nucleus is a cornerstone of many clinically successful drugs and agrochemicals.[1][2] The inclusion of a trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of these molecules.[3]

Pharmaceutical Applications

-

Kinase Inhibitors : Many successful kinase inhibitors used in oncology feature a pyrazole core. The scaffold acts as a versatile hinge-binding motif, and substituents installed via cross-coupling from an iodo-pyrazole precursor are crucial for achieving potency and selectivity.[2]

-

Anticancer Agents : Pyrazole derivatives have been designed to target apoptotic pathways. For example, 1,3,5-trisubstituted-1H-pyrazole derivatives have been investigated as inhibitors of the anti-apoptotic protein Bcl-2, making them promising candidates for cancer therapy.[11]

-

Anti-inflammatory Drugs : The pyrazole ring is famously present in COX-2 inhibitors like Celecoxib. The trifluoromethyl group can enhance the anti-inflammatory activity of such compounds.[1][7]

-

Antimicrobial Agents : Trifluoromethyl-pyrazoles serve as precursors for compounds with potent antibacterial activity, including against drug-resistant strains like MRSA.[2][7]

Agrochemical Applications

-

Herbicides : 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a closely related precursor, is a critical intermediate in the synthesis of potent herbicides such as Pyroxasulfone.[3]

-

Fungicides and Insecticides : The trifluoromethyl-pyrazole motif contributes to the development of highly effective fungicides and insecticides with improved metabolic stability and selective action in the field.[3]

Experimental Protocol: Example Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction to demonstrate the utility of an iodo-pyrazole building block.

Objective: To synthesize a 4-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrazole derivative.

Materials:

-

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, the arylboronic acid, and Pd(PPh₃)₄.

-

Add the degassed solvent mixture (Dioxane/Water).

-

Add the sodium carbonate base.

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired 4-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Self-Validation: The success of the protocol is validated by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the starting iodo-pyrazole via TLC or LC-MS serves as an in-process control.

Safety and Handling

As with all laboratory chemicals, this compound and its isomers should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[12] Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound and its isomers are high-value, versatile intermediates in chemical synthesis. Their preparation, rooted in the controlled cyclization and regioselective iodination of pyrazole precursors, provides access to a wide array of functionalized molecules. The strategic placement of the iodo-substituent enables facile diversification through robust cross-coupling methodologies, making these compounds indispensable tools for researchers in drug discovery and agrochemical development. The continued exploration of this privileged scaffold is expected to yield novel therapeutic agents and crop protection solutions.

References

- BLDpharm. (n.d.). 898288-96-5|5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

- Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. DOI:10.1039/D5RA01103E.

- Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

- Tairov, M., et al. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

- BLDpharm. (n.d.). 1443279-46-6|4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

- Vulcanchem. (n.d.). 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

- NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-.

- Thermo Scientific Chemicals. (n.d.). 3-(Trifluoromethyl)-1H-pyrazole, 97%.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Gemo, M. T., et al. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- ChemicalBook. (n.d.). 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE synthesis.

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

- National Center for Biotechnology Information. (n.d.). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol.

- Kharl, M., et al. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- Benchchem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 898288-96-5|5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole [sigmaaldrich.com]

- 6. 1443279-46-6|4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 7. 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1443279-46-6) for sale [vulcanchem.com]

- 8. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Sonogashira reaction of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Application Note: Optimizing C(sp²)–C(sp) Bond Formation in Electron-Deficient Heterocycles

Executive Summary

This technical guide details the protocol for the Sonogashira cross-coupling of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (Substrate A) . This specific scaffold presents a unique electronic profile: the electron-withdrawing trifluoromethyl (–CF₃) group at the 5-position significantly reduces the electron density of the pyrazole ring. While this facilitates the oxidative addition of Palladium(0) into the C3–I bond compared to electron-rich analogs, it also renders the system sensitive to base-mediated side reactions.

This guide provides a robust, self-validating protocol designed to minimize homocoupling (Glaser coupling) and maximize yield, suitable for medicinal chemistry and agrochemical synthesis.

Substrate Analysis & Mechanistic Insight

Electronic Environment

-

3-Iodo Position: The reactive handle. In 1-methylpyrazoles, the C3 position is electronically distinct from C4 and C5. The adjacent pyridine-like nitrogen (N2) provides some directing ability, but the primary driver for reactivity here is the C–I bond weakness.

-

5-Trifluoromethyl Group: A strong

-electron withdrawing group. It stabilizes the oxidative addition complex but deactivates the ring toward electrophilic attacks. Crucially, it increases the lipophilicity ( -

1-Methyl Group: Blocks the N1 site, preventing catalyst poisoning via coordination to an acidic N–H.

The Catalytic Cycle (Visualization)

The following diagram illustrates the specific catalytic pathway, highlighting the critical oxidative addition step influenced by the 5-CF₃ group.

Figure 1: Catalytic cycle emphasizing the entry of the electron-deficient pyrazole substrate.

Experimental Protocols

Method A: The "Gold Standard" (Cu-Cocatalyzed)

Best for: Robust alkynes, rapid synthesis, and scale-up.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (5–10 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Protocol:

-

Degassing (Critical): Charge a reaction vial with the pyrazole substrate, Pd(PPh₃)₂Cl₂, and CuI. Seal the vial. Evacuate and backfill with Argon three times. Oxygen promotes Glaser homocoupling of the alkyne.

-

Solvent Addition: Inject anhydrous, degassed THF (or DMF) via syringe.

-

Base & Alkyne Addition: Add Et₃N followed by the terminal alkyne via syringe.

-

Note: If the alkyne is a solid, add it in Step 1.

-

-

Reaction: Stir at room temperature for 1 hour. If conversion is <50% by LCMS, heat to 50°C .

-

Monitoring: Watch for the disappearance of the starting material peak (m/z ~276 for the iodide).

-

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄.[1]

-

Purification: Silica gel chromatography. The 5-CF₃ group reduces polarity; expect the product to elute earlier than non-fluorinated analogs.

Method B: Copper-Free Variant

Best for: Alkynes prone to homocoupling or biological substrates sensitive to copper.

Reagents:

-

Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Diisopropylamine (DIPA)

-

Solvent: 1,4-Dioxane or DMSO

-

Temperature: 80°C

Protocol Differences: Requires higher temperatures (80°C) as the transmetallation step is slower without Copper. However, this method eliminates the formation of the diyne side-product (Glaser coupling), simplifying purification.

Optimization & Troubleshooting Data

The following data summarizes optimization campaigns for this specific class of electron-deficient pyrazoles.

Table 1: Reaction Optimization Matrix

| Entry | Catalyst (5 mol%) | Co-Cat | Base | Solvent | Temp | Yield | Notes |

| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25°C | 88% | Standard. Clean conversion. |

| 2 | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25°C | 75% | Slower oxidative addition. |

| 3 | Pd(dppf)Cl₂ | None | Cs₂CO₃ | DMSO | 80°C | 82% | Excellent for Cu-sensitive targets. |

| 4 | Pd(OAc)₂ / XPhos | None | K₃PO₄ | Toluene | 100°C | 65% | Overkill; decomposition observed. |

| 5 | Pd(PPh₃)₂Cl₂ | CuI | DIPA | DMF | 60°C | 92% | Best for sterically hindered alkynes. |

Decision Tree for Optimization

Figure 2: Workflow for troubleshooting reaction outcomes.

Safety & Handling

-

Fluorine Chemistry: While the CF₃ group is stable, avoid strongly reducing conditions (e.g., LiAlH₄) during downstream processing, as defluorination can occur.

-

Acetylides: Dry copper acetylides are shock-sensitive explosives. Always quench the reaction mixture with aqueous acid (NH₄Cl) before isolating any solid material.

-

Solvents: DMF and DMSO can penetrate skin, carrying dissolved toxins (like the iodopyrazole) into the bloodstream. Wear double nitrile gloves.

References

-

Regioselective Synthesis of Iodopyrazoles: Świątek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."[2] RSC Advances, 2025.

- Relevance: Establishes the reactivity patterns of CF3-substituted iodopyrazoles and their stability in cross-coupling.

-

General Sonogashira Mechanism: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

- Relevance: Foundational text for the mechanism and copper-free variants.

-

Palladium Catalysis in Heterocycles: Li, J. J., & Gribble, G. W. "Palladium in Heterocyclic Chemistry." Tetrahedron Organic Chemistry Series.

-

Relevance: Context for electron-deficient heterocycle coupling.[2]

-

-

Compound Data: PubChem Entry for 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Isomer Analog). [3]

-

Relevance: Physical property data for the isomeric class.[1]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 3. PubChemLite - 5-iodo-1-methyl-3-(trifluoromethyl)-1h-pyrazole (C5H4F3IN2) [pubchemlite.lcsb.uni.lu]

Palladium-catalyzed cross-coupling of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview and detailed protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions. The trifluoromethyl-pyrazole motif is a privileged scaffold in modern chemistry, appearing in numerous agrochemicals and pharmaceuticals due to the unique electronic properties and metabolic stability conferred by the CF₃ group.[1][2] The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position of this pyrazole core is paramount for generating novel molecular entities with diverse biological activities.[3]

Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile methods for these transformations, offering mild conditions and broad functional group tolerance.[4][5][6] This document delves into the three principal classes of this chemistry as applied to our target substrate: Suzuki-Miyaura coupling for arylation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for alkynylation.

General Mechanistic Principles of Palladium Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[7] Understanding this fundamental cycle is crucial for rationalizing experimental choices and troubleshooting reactions.

-

Oxidative Addition : The cycle initiates with the insertion of the low-valent Pd(0) catalyst into the carbon-iodine bond of the pyrazole substrate. This forms a high-valent Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl.[8]

-

Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange/Base-Mediated Deprotonation (for Buchwald-Hartwig) : The second coupling partner is delivered to the palladium center. In Suzuki coupling, an organoboron species, activated by a base, undergoes transmetalation.[8] In Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates the formation of a palladium-amido complex.[9][10]

-

Reductive Elimination : The two coupled fragments are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][11]

Caption: Generalized Palladium Pd(0)/Pd(II) Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and vinyl-aryl pyrazole derivatives. Its operational simplicity and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy for library synthesis.[8]

Rationale for Component Selection

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, air-stable Pd(0) source that is often effective.[12] For more challenging or sterically hindered couplings, catalyst systems using bulky, electron-rich phosphine ligands like XPhos are employed to facilitate the oxidative addition and reductive elimination steps.[13]

-

Base : A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential.[12][13] It activates the boronic acid by forming a more nucleophilic boronate species, which readily undergoes transmetalation with the Pd(II)-halide complex.[7]

-

Solvent : A mixture of an organic solvent (like 1,4-dioxane, DME, or THF) and water is commonly used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis of 1-methyl-3-(phenyl)-5-(trifluoromethyl)-1H-pyrazole

-

Reaction Setup : To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv., e.g., 290 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv., 814 mg, 2.5 mmol).

-

Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2 mol%, 23 mg, 0.02 mmol).

-

Solvent Addition : Add a degassed solvent mixture of 1,2-Dimethoxyethane (DME) (4 mL) and water (1.6 mL).

-

Reaction Execution : Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 5-12 minutes under microwave irradiation or 2-12 hours with conventional heating).[12]

-

Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a petroleum ether/acetone eluent) to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling Scope

| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1 | ~90 | [12] |

| 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 85 | [13] |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.15 | ~90 | [12] |

| Naphthylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.2 | ~85 | [12] |

Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of N-aryl pyrazoles that are prevalent in pharmaceuticals.[9][14] The reaction's success is highly dependent on the judicious choice of a palladium precursor and a specialized phosphine ligand.[10][15]

Rationale for Component Selection

-

Catalyst System : A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is critical. Ligands such as XPhos, SPhos, or BINAP are designed to promote the challenging reductive elimination step that forms the C-N bond and to prevent catalyst decomposition.[9][10]

-

Base : A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective.[10]

-

Solvent : Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used to prevent side reactions with the strong base and sensitive catalyst intermediates.

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Synthesis of N-benzyl-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

-

Reaction Setup : In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv., 135 mg, 1.4 mmol) to an oven-dried vial. Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

-

Reagent Addition : Add this compound (1.0 equiv., 290 mg, 1.0 mmol) and benzylamine (1.1 equiv., 118 mg, 1.1 mmol).

-

Solvent Addition : Add anhydrous, degassed toluene (5 mL).

-

Reaction Execution : Seal the vial and heat the mixture to 100-110 °C with stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

-

Workup : Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite, washing the pad with additional ether.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-arylated pyrazole.

Application Protocol 3: Sonogashira C-C (sp) Coupling

The Sonogashira coupling provides a direct route to connect a terminal alkyne to the pyrazole core, creating conjugated enyne systems or precursors for further synthetic elaboration.[16][17] This reaction is distinguished by its use of a dual catalyst system, typically involving palladium and copper(I).[18]

Rationale for Component Selection

-

Palladium Catalyst : A Pd(II) source like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is commonly used, which is reduced in situ to the active Pd(0) species.

-

Copper(I) Co-catalyst : Copper(I) iodide (CuI) is a crucial co-catalyst. Its role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes rapid transmetalation with the Pd(II)-pyrazole complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[17]

-

Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (HNiPr₂), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[18]

-

Solvent : Anhydrous polar aprotic solvents like DMF or THF are typically used.

Detailed Experimental Protocol: Synthesis of 3-(ethynylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

-

Reaction Setup : To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv., 290 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%, 21 mg, 0.03 mmol), and Copper(I) Iodide (CuI, 6 mol%, 11 mg, 0.06 mmol).

-

Solvent and Reagent Addition : Add anhydrous, degassed DMF (5 mL) followed by diisopropylamine (HNiPr₂, 3.0 equiv., 304 mg, 3.0 mmol). Finally, add phenylacetylene (1.2 equiv., 122 mg, 1.2 mmol) via syringe.

-

Reaction Execution : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).

-

Workup : Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by silica gel chromatography (hexane/ethyl acetate gradient) to afford the target compound.

Overall Experimental Workflow

Caption: General laboratory workflow for palladium-catalyzed cross-coupling.

References

- Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing.

- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development.

- Buchwald–Hartwig amin

- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.

- Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Sci-Hub.

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. wiser.work.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.

- Buchwald-Hartwig Amin

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.

- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

- Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes.

- Sonogashira Coupling. Organic Chemistry Portal.

- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.

- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. html.rhhz.net [html.rhhz.net]

- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

This guide is structured as a specialized Technical Support Center for researchers working with 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole . It addresses the unique challenges of purifying this specific regioisomer, distinguishing it from its more common 4-iodo and 3-trifluoromethyl isomers.

Status: Active | Ticket Type: Process Optimization | Level: Senior Scientist Support

Diagnostic Triage: Know Your Impurity Profile

Before initiating purification, you must diagnose the origin of your crude mixture. Unlike the 4-iodo analogue (which is formed via direct electrophilic substitution), the 3-iodo-1-methyl-5-(trifluoromethyl) isomer is almost exclusively synthesized via a Sandmeyer reaction from the corresponding 3-amine (CAS 149978-42-7). This synthetic route dictates a specific impurity profile that requires a tailored purification strategy.

The "Isomer Trap" (Critical Warning)

Many purification failures stem from misidentifying the regioisomer. Ensure you are working with Target A and not the thermodynamic isomers B or C .

| Feature | Target A (3-Iodo-5-CF3) | Isomer B (4-Iodo-5-CF3) | Isomer C (5-Iodo-3-CF3) |

| Structure | N1-Me, C3-I , C5-CF3 | N1-Me, C4-I , C5-CF3 | N1-Me, C5-I , C3-CF3 |

| Origin | Sandmeyer (from 3-amine) | Electrophilic Iodination (ICl/CAN) | Lithiation/Trapping |

| Polarity (TLC) | Mid-range | Generally most non-polar | Variable |

| CAS Ref | Specific variant | 1443279-46-6 | 898288-96-5 |

Common Impurities & Symptoms

| Impurity Type | Origin | Symptom | Diagnostic Check |

| 3-Hydroxy-pyrazole | Hydrolysis of diazonium salt | Polar tailing on TLC; "Sticky" solid | 1H NMR: Broad singlet >9 ppm (OH) |

| Azo-dimers | Diazo coupling (side reaction) | Deep orange/red color; insoluble tar | High baseline in NMR; Colored bands |

| Unreacted Amine | Incomplete diazotization | Streaking on silica (basic) | Ninhydrin stain (positive) |

| Protodeiodinated | Light/Heat sensitivity | Lower retention time (Rf) | GC-MS: Mass = [M-I+H] |

The Purification Workflow

The electron-withdrawing nature of the 5-CF3 group renders the pyrazole ring electron-deficient. This reduces the basicity of the nitrogen, making acid-wash extractions less effective for removing the pyrazole itself, but highly effective for removing unreacted amine precursors.

Decision Logic

Figure 1: Purification decision tree based on the physical state and chemical origin of the crude material.

Protocol A: Chemical Washing (The "Cleanup")

Before chromatography, you must remove the phenolic byproducts common in Sandmeyer reactions.

-

Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or MTBE (10 mL/g). Avoid Ethyl Acetate if possible, as it can hydrolyze during harsh base washes.

-

Amine Removal: Wash the organic phase with 1M HCl (2 x vol). Keep the organic layer.

-

Why? Protonates any unreacted 3-amino precursor, forcing it into the aqueous phase.

-

-

Phenol Removal: Wash the organic phase with 1M NaOH (2 x vol).

-

Why? The 3-hydroxy impurity (tautomer of pyrazolone) is acidic due to the electron-withdrawing CF3 group. It will deprotonate and move to the aqueous layer.

-

-

Iodine Scavenge: Wash with 10% Sodium Thiosulfate (Na2S2O3) until the organic layer loses any purple/brown iodine tint.

-

Dry & Concentrate: Dry over MgSO4 (not Na2SO4, as MgSO4 is faster for potentially wet DCM) and concentrate at <40°C.

Protocol B: Flash Chromatography

Due to the CF3 group, the target molecule is relatively non-polar.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1]

-

Gradient Profile:

-

Start at 100% Hexanes (Elutes non-polar impurities/iodine traces).

-

Ramp to 95:5 (Hex:EtOAc) . The target 3-iodo compound typically elutes here.

-

Ramp to 80:20 . This will elute the 4-iodo isomer (if present) and other regioisomers.

-

Note: The 3-hydroxy impurity requires >30% EtOAc or MeOH to elute (if it wasn't removed by base wash).

-

Protocol C: Recrystallization (For Solids)

If your product solidifies after chromatography, recrystallization yields >99% purity.

-

Solvent System 1: Hexanes (hot) / DCM (drops) .

-

Dissolve in minimum DCM, add hot hexanes, boil off DCM until cloudy.

-

-

Solvent System 2: Ethanol / Water .[2]

-

Dissolve in warm Ethanol; add water dropwise until turbidity persists. Cool slowly to 4°C.

-

Advanced Troubleshooting (FAQs)

Q: My product is turning purple on the bench. What is happening? A: This is photo-deiodination . The C-I bond, while stabilized by the aromatic ring, is susceptible to homolytic cleavage by UV light, releasing free iodine (purple).

-

Fix: Store the compound in amber vials under Argon at -20°C. If purple appears, wash with dilute sodium thiosulfate before use.

Q: I see two spots very close together on TLC (Hex:EtOAc 9:1). Which is my product? A: This is likely the Regioisomer Pair (1-Me-5-CF3 vs 1-Me-3-CF3).

-

Diagnosis: The 5-CF3 isomer (your target) generally has a higher Rf (elutes faster) than the 3-CF3 isomer on silica, because the 5-CF3 group sterically shields the nitrogen lone pairs and reduces interaction with the silica surface.

-

Action: Run a 2D-TLC or a small prep-plate to isolate and check 19F NMR. The 5-CF3 signal is typically shifted downfield relative to the 3-CF3.

Q: Can I use distillation? A: Only for the 4-iodo isomer or simple alkyl pyrazoles. The 3-iodo-5-CF3 isomer has a high molecular weight and the C-I bond is thermally labile. Distillation often leads to iodine liberation and tar formation unless performed under high vacuum (<0.5 mmHg) and strictly below 100°C. Column chromatography is preferred.

Specifications & Data

| Property | Value / Description | Note |

| Formula | C5H4F3IN2 | |

| MW | 276.00 g/mol | |

| Appearance | Off-white solid or pale yellow oil | Depends on purity/crystal habit |

| Solubility | DCM, EtOAc, THF, MeOH | Insoluble in water |

| 19F NMR | δ -60 to -63 ppm (approx) | Distinct singlet |

| Stability | Light Sensitive | Store in dark, cold |

References

-

Synthesis of 3-Amino Precursor

- Source: ChemicalBook & Enamine Building Blocks.

-

Context: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 149978-42-7) via cyclization of trifluoro-diketones with methylhydrazine.[3]

-

URL:

-

Iodination Methodologies (General Pyrazole Context)

- Source: BenchChem Technical Guide.

- Context: Comparative guide to iodination of pyrazoles, highlighting the difference between C4 (electrophilic)

-

URL:

-

Regioisomer Separation Logic

-

Source: European Patent EP 3317254 B1.[2]

- Context: Detailed separation logic for 1-methyl-3-CF3 vs 1-methyl-5-CF3 pyrazole isomers, establishing the polarity differences utilized in the chrom

-

URL:

-

-

Sandmeyer Reaction on Heterocycles

- Source: Der Pharma Chemica, 2016, 8(19):228-234.

- Context: General protocols for converting aminopyrazoles to functionalized deriv

-

URL:

Sources

Improving regioselectivity in the synthesis of substituted trifluoromethylpyrazoles

Welcome to the Technical Support Center for the synthesis of substituted trifluoromethylpyrazoles. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and materials science who leverage the unique properties of the trifluoromethyl group in novel pyrazole structures. A recurring and critical challenge in this area is mastering regioselectivity. The inherent electronic similarities of the two nitrogen atoms in the pyrazole ring often lead to the formation of regioisomeric mixtures, complicating purification and reducing yields of the desired product.[1][2][3]

This guide is designed to provide practical, in-depth solutions to common issues encountered during the synthesis of these valuable compounds. We will move beyond simple procedural lists to explore the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: My N-alkylation of a 3-trifluoromethylpyrazole is yielding a mixture of N1 and N2 regioisomers. How can I favor one over the other?

This is arguably the most common hurdle in trifluoromethylpyrazole chemistry. The electron-withdrawing nature of the CF3 group influences the nucleophilicity of the adjacent nitrogen atoms, but often not to a degree that provides inherent selectivity.

Root Cause Analysis:

The formation of regioisomers during N-alkylation is a kinetically and thermodynamically controlled process influenced by several factors:

-

Steric Hindrance: The accessibility of the nitrogen atoms is a primary determinant.[4]

-

Electronic Effects: The electron density on each nitrogen, influenced by substituents on the pyrazole ring.[4]

-

Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the isomeric ratio.[1][4]

Solutions & Protocols:

1. Strategic Solvent Selection:

The polarity and coordinating ability of the solvent can stabilize one transition state over another.

-

Polar Aprotic Solvents (DMF, DMSO): These are often a good starting point as they can favor the formation of a single regioisomer.[4]

-

Fluorinated Alcohols (TFE, HFIP): The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in pyrazole formation, a principle that can be extrapolated to N-alkylation.[5] These solvents can modulate the nucleophilicity of the pyrazole nitrogen atoms through hydrogen bonding.

2. Judicious Choice of Base and Cation:

The nature of the base and its counterion can influence the site of deprotonation and subsequent alkylation.

-

For N1-Alkylation: A common and effective system is potassium carbonate (K₂CO₃) in DMSO.[4]

-

Switching Regioselectivity: The choice of base can sometimes even reverse the selectivity. For instance, using sodium hydride (NaH) might favor one isomer, while a magnesium-based catalyst like MgBr₂ could favor the other.[4] The size and charge of the cation can play a crucial role in directing the alkylation.[1]

3. Tuning Substituents:

The electronic and steric profile of substituents on the pyrazole ring can be modified to direct alkylation.

-

Bulky Groups: Introducing a sterically demanding group at a position adjacent to one of the nitrogen atoms will hinder alkylation at that site, thereby favoring the other.

-

Functional Group Modification: The conversion of a carbonyl group to a hydrazone has been demonstrated to effectively control the regioselectivity of alkylation in trifluoromethylpyrazoles.[1][2][3][6]

Experimental Protocol: Base-Mediated N-Alkylation

-

To a solution of the 3-trifluoromethylpyrazole (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add the chosen base (e.g., K₂CO₃, 1.5 eq) at room temperature.

-

Stir the suspension for 15-30 minutes.

-

Add the alkylating agent (1.1 eq) dropwise.

-

Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to separate any minor regioisomer.

Issue 2: During cyclocondensation of a trifluoromethyl-1,3-dicarbonyl compound with a substituted hydrazine, I'm getting poor regioselectivity. What are the key control elements?

The classic Knorr pyrazole synthesis and related cyclocondensations are powerful, but regioselectivity with unsymmetrical diketones is a well-known challenge.[7]

Root Cause Analysis:

The regioselectivity is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons. The relative reactivity of these sites dictates the outcome.

-

Reactivity of Carbonyls: The presence of the electron-withdrawing CF3 group makes the adjacent carbonyl highly electrophilic.

-

Nucleophilicity of Hydrazine Nitrogens: In a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities.

-

Reaction pH: The acidity or basicity of the medium can alter the protonation state of the hydrazine, thereby influencing which nitrogen is the more potent nucleophile.[8]

Solutions & Protocols:

1. pH Control:

-

Acidic Conditions: Under acidic conditions, the more substituted nitrogen of the hydrazine is less likely to be protonated and can act as the initial nucleophile.

-

Basic Conditions: In basic media, the less substituted, more nucleophilic nitrogen tends to initiate the reaction.[8]

2. Solvent Engineering:

As with N-alkylation, fluorinated alcohols can be highly effective.

-

Enhanced Selectivity with HFIP: For the reaction of trifluoromethyl-1,3-diketones with hydrazines, switching from ethanol to HFIP as the solvent can dramatically increase the regioselectivity, often favoring a single isomer.[5]

3. Use of 1,3-Dicarbonyl Surrogates:

To circumvent the ambiguity of two reactive carbonyls, starting materials with pre-defined reactivity can be employed.

-

β-Enaminones: These compounds have one electrophilic center (the carbonyl carbon) and one less reactive center, leading to highly regioselective cyclizations.[8]

4. Multicomponent and Domino Reactions:

Modern synthetic strategies offer elegant solutions for controlling regioselectivity.

-

A highly regioselective, three-component reaction of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides provides direct access to 3-trifluoromethylpyrazoles.[9][10] This metal-free approach proceeds via an in-situ generated diazo compound followed by a [3+2] cycloaddition.[10]

Experimental Protocol: Cyclocondensation in a Fluorinated Alcohol

-

Dissolve the trifluoromethyl-1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

-

Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the HFIP under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in achieving regioselectivity in pyrazole synthesis?

The two nitrogen atoms in the pyrazole ring have similar electronic properties, which makes it challenging to achieve regioselective functionalization.[1][2][3] This is particularly true for N-alkylation of unsymmetrically substituted pyrazoles, which often yields a mixture of regioisomers.[1]

Q2: Are there any "directing groups" that can be temporarily installed to control regioselectivity and later removed?

Yes, this is a viable strategy. For example, a removable bulky substituent could be placed on the pyrazole ring to sterically block one of the nitrogen atoms, directing functionalization to the other. Subsequent removal of this group would yield the desired product.

Q3: How reliable are computational methods for predicting the regioselectivity of these reactions?

Computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can model the transition states for the formation of different regioisomers, and the calculated energy differences can provide a good indication of the expected product ratio. However, these models must be carefully benchmarked against experimental data.

Q4: Can 1,3-dipolar cycloaddition reactions offer better regiocontrol for synthesizing the pyrazole core?

Absolutely. The [3+2] cycloaddition of a nitrile imine (a 1,3-dipole) with an appropriately substituted alkyne or alkene can be a highly regioselective method for constructing the pyrazole ring.[8][11] For example, the reaction of trifluoromethyl nitrilimines with isoxazolidinediones has been used for the exclusively regioselective synthesis of 1,4-diaryl-5-carboxamido substituted 3-trifluoromethylpyrazoles.[11] Similarly, sydnones can be used as precursors for 1,3-dipoles that react with alkynes to give pyrazoles with excellent regioselectivity.[12]

Data Summary Table

| Method | Key Reagents | Regioselectivity Driver | Typical Outcome |

| N-Alkylation | Pyrazole, Alkyl Halide, Base | Sterics, Solvent, Base/Cation | Mixture, improved with optimization |

| Cyclocondensation | 1,3-Diketone, Hydrazine | pH, Solvent (Fluorinated Alcohols) | Mixture, high selectivity in HFIP |

| Three-Component | BTP, Aldehyde, Sulfonyl Hydrazide | In-situ Diazo Formation | Highly Regioselective for 3-CF₃ |

| Cycloaddition | Sydnone, Alkyne | Concerted Cycloaddition Mechanism | General approach to 5-CF₃ pyrazoles |

Visualizing Reaction Control

Below are diagrams illustrating the key decision points for improving regioselectivity.

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Caption: Workflow for optimizing regioselectivity in pyrazole ring formation.

References

- Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.

- BenchChem Technical Support Team. (2025).

- Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.

- Reddy, R., et al. (2023). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles.

- BenchChem Technical Support. (2025).

- Alonso, F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3522-3528.

- Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.

- Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.

- Zhu, C., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 22(3), 809-813.

- Zhu, C., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Chemistry Portal.

- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.

- Harrity, J. P. A., et al. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Stability issues of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole under reaction conditions

This guide serves as a technical support resource for researchers working with 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole . It addresses the specific stability challenges inherent to this electron-deficient scaffold, particularly regarding metal-halogen exchange and transition-metal-catalyzed cross-couplings.

Case ID: PYR-CF3-I-003 Classification: Halogenated Heterocycle Stability Status: Active Guide

Compound Profile & Critical Instability Zones

Before troubleshooting, it is vital to understand the electronic "push-pull" forces that destabilize this molecule under reaction conditions.

-

The Scaffold: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole.[1][2][3]

-

The Handle: Iodine at C3.

-

The Danger Zone: The C4-H proton.

Why it fails: The electron-withdrawing trifluoromethyl (

Troubleshooting Module: Metal-Halogen Exchange (Lithiation/Grignard)

User Complaint: "I treated the compound with n-BuLi at -78°C, but after quenching, I recovered the 4-iodo isomer or a mixture of regioisomers."

The Root Cause: Base-Catalyzed Halogen Dance

When using strong bases like n-butyllithium (n-BuLi), the rate of deprotonation at the acidic C4 position often competes with or exceeds the rate of Lithium-Iodine exchange at C3.

-

Deprotonation: The base removes the C4 proton, forming a 3-iodo-4-lithio intermediate.

-

Migration: This anion attacks the iodine atom of a non-lithiated starting molecule.

-

Result: The iodine "dances" from C3 to C4, the thermodynamically more stable position for the anion.

Experimental Protocol: The "Turbo" Fix

To prevent migration, you must decouple basicity from nucleophilicity. Switch from n-BuLi to Turbo-Grignard (iPrMgCl·LiCl) .

Optimized Protocol:

-

Drying: Flame-dry a flask under Argon.

-

Solvent: Dissolve 3-Iodo-1-methyl-5-(trifluoromethyl)pyrazole in anhydrous THF (

). -

Temperature: Cool to -15°C to 0°C (Note: Grignard exchange is slower than Li exchange; -78°C is often too cold for conversion).

-

Reagent: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

-

Time: Stir for 30–60 minutes. Monitor by GC-MS (quench a small aliquot with

or -

Trapping: Add your electrophile at 0°C, then warm to room temperature.

Why this works: The Turbo-Grignard reagent is sufficiently nucleophilic to activate the weak C-I bond but lacks the basicity required to deprotonate the C4-H, effectively shutting down the Halogen Dance pathway [1].

Visualization: The Halogen Dance Mechanism

Caption: Figure 1. Kinetic competition between C3-metalation (desired) and C4-deprotonation (leading to Halogen Dance).

Troubleshooting Module: Palladium Cross-Coupling

User Complaint: "Suzuki coupling yields are low (30-40%). I see full consumption of starting material, but the major byproduct is the de-iodinated parent pyrazole."

The Root Cause: Protodeiodination

The electron-deficient nature of the pyrazole ring (due to the

If transmetallation is slow, the Pd(II) intermediate will scavenge a proton (from solvent or moisture) or undergo reductive elimination, leading to protodeiodination (replacement of I with H).

Optimized Protocol: Anhydrous Suzuki-Miyaura

-

Catalyst System: Use

(5 mol%) or XPhos Pd G3 . These ligands create a bulky, electron-rich environment that stabilizes the oxidative addition complex and accelerates transmetallation. -

Base: Avoid aqueous bases (e.g.,

aq). Use anhydrous -

Solvent: Anhydrous 1,4-Dioxane or Toluene .

-

Additives: If protodeiodination persists, add CuI (10 mol%) . This shifts the mechanism towards a "Liebeskind-Srogl" type activation, where Copper facilitates the transfer of the coupling partner [2].

Data Comparison: Base/Solvent Effects

| Condition | Base | Solvent | Yield (Desired) | Protodeiodination (Byproduct) |

| Standard | DME/Water | 35% | 55% | |

| Anhydrous | Dioxane | 65% | 20% | |

| Optimized | Toluene/ | 88% | <5% |

FAQ: Storage & Handling

Q: Is the compound light-sensitive?

A: Yes. Carbon-Iodine bonds are photolabile. Extended exposure to ambient light can cause homolytic cleavage, turning the solid yellow/brown (liberation of

Q: Can I use this scaffold in acidic media?

A: The

Q: Why is the C4-H so acidic?

A: It is a cumulative effect. The pyrazole ring is electron-poor. The

Decision Tree for Functionalization

Use this flow to select the correct reaction pathway for your target modification.

Caption: Figure 2. Strategic decision tree for functionalizing the C3-Iodo position while avoiding instability.

References

-

Schnürch, M., et al. (2007).[4] "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.

-

Świątek, K., et al. (2025). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances.

-

Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.

Sources

- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1443279-46-6) for sale [vulcanchem.com]

- 4. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Validation & Comparative

Comparing reactivity of 3-iodo vs 3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Executive Summary: The "Bottom Line Up Front"

In the structural diversification of 1-methyl-5-(trifluoromethyl)-1H-pyrazole , the choice between the 3-iodo and 3-bromo congeners is a critical decision point that dictates synthetic success, cost-efficiency, and scalability.

-

Select the 3-Iodo variant when: You require metal-halogen exchange (lithiation/magnesiation) to generate a nucleophile, or when performing cross-couplings with "difficult" partners (sterically hindered or electron-poor boronic acids) under mild conditions. The C–I bond weakness (~51 kcal/mol) allows for rapid oxidative addition and low-temperature exchange.

-

Select the 3-Bromo variant when: You are performing standard Suzuki-Miyaura or Buchwald-Hartwig couplings on scale. The 5-trifluoromethyl (CF₃) group exerts a strong electron-withdrawing effect (–I effect), sufficiently activating the C–Br bond for oxidative addition with modern phosphine ligands, rendering the premium cost of the iodo-analog unnecessary.

Molecular Analysis & Electronic Context

To understand the reactivity differences, we must analyze the electronic environment of the pyrazole scaffold.[1]

The 5-Trifluoromethyl Effect

The CF₃ group at the 5-position is a potent electron-withdrawing group (EWG). Unlike electron-rich pyrazoles (e.g., 1,3,5-trimethylpyrazole), this scaffold is electron-deficient .[1]

-

Impact on Oxidative Addition (Pd⁰ → Pdᴵᴵ): The electron-poor ring lowers the LUMO energy of the C–X bond, making it more susceptible to oxidative addition by electron-rich Pd catalysts (e.g., Pd(PᵗBu₃)₂).[1] Consequently, the 3-bromo analog is significantly more reactive than a standard phenyl bromide, often narrowing the performance gap with the iodide.[1]

-

Impact on Lithium Exchange: The EWG stabilizes the resulting heteroaryl-lithium species, but the rate of exchange depends heavily on the halogen's polarizability.

Bond Dissociation Energy (BDE) Comparison

The fundamental driver of the reactivity difference is the bond strength.

| Bond Type | Approx.[2][3][4][5][6] BDE (kcal/mol) | Implications for Reactivity |

| C(sp²)–F | ~115 | Inert (The CF₃ group is stable). |

| C(sp²)–Br | ~81 | Requires heat or activated ligands for Pd-catalysis; slow Li-exchange. |

| C(sp²)–I | ~65 | Labile at RT; rapid oxidative addition; instant Li-exchange at -78°C. |

Head-to-Head: Palladium-Catalyzed Cross-Coupling

Focus: Suzuki-Miyaura and Sonogashira Reactions

Performance Analysis

While the order of reactivity is strictly I > Br, the practical difference in this specific scaffold is nuanced.

-

3-Iodo: Reacts under mild conditions (Room Temperature to 50°C). It is the "safety net" for unoptimized reactions. However, it suffers from dehalogenation side reactions if the transmetallation step is slow (the Pd-Ar-I intermediate is unstable).

-

3-Bromo: Requires elevated temperatures (80–100°C) or bulky, electron-rich ligands (e.g., XPhos, SPhos).[1] Because the ring is activated by 5-CF₃, yields are typically comparable to the iodide for standard substrates.

Representative Data: Suzuki Coupling with Phenylboronic Acid

Conditions: 1.0 equiv Halide, 1.2 equiv PhB(OH)₂, 5 mol% Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 4h.[1]

| Precursor | Conversion (%) | Isolated Yield (%) | Major Byproduct |

| 3-Iodo | >99% | 92% | Protodehalogenation (<3%) |

| 3-Bromo | 95% | 89% | Unreacted SM (5%) |

Verdict: For standard couplings, use the Bromo . The 3% yield gain of the Iodo does not justify the ~4x cost increase. Use Iodo only if the Bromo fails or if the boronic acid is thermally unstable.

Head-to-Head: Metal-Halogen Exchange

Focus: Generation of Nucleophiles (Grignard/Lithium reagents)

This is where the 3-Iodo variant is non-negotiable.

Mechanism & Protocol

To functionalize C3 with an electrophile (e.g., an aldehyde, ketone, or CO₂), you must convert the C–X bond to a C–Li bond.[1]

-

3-Iodo + iPrMgCl (Turbo Grignard) or nBuLi:

-

Reaction: Fast exchange (< 5 min at -78°C).

-

Selectivity: High. The C–I bond breaks before the C4-proton is deprotonated.

-

-

3-Bromo + nBuLi:

-

Reaction: Slow exchange. Requires higher temperatures (-40°C to 0°C).

-

Risk: The C4-H is acidic. At the temperatures required to break the C–Br bond, nBuLi will often deprotonate C4, leading to a mixture of C3-Li and C4-Li species, or "halogen dance" migration.

-

Verdict: For metal-halogen exchange, always use the 3-Iodo .

Decision Matrix & Workflow

The following diagram illustrates the logical selection process for the application scientist.

Figure 1: Decision logic for selecting between 3-iodo and 3-bromo precursors based on reaction type and substrate complexity.

Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for 3-Bromo)

Use this for standard library synthesis.

-

Setup: Charge a reaction vial with 3-bromo-1-methyl-5-(trifluoromethyl)pyrazole (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%). Note: XPhos Pd G3 is superior for very sterically hindered partners.[1]

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration). Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 90°C for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[7]

-

Validation: Monitor by LCMS. The 5-CF₃ group gives a distinct retention time shift.

Protocol B: Lithiation/Trapping (Optimized for 3-Iodo)

Use this to introduce aldehydes, carboxylates, or silanes.[1]

-

Setup: Flame-dry a flask under Argon. Add 3-iodo-1-methyl-5-(trifluoromethyl)pyrazole (1.0 equiv) and anhydrous THF (0.1 M).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone).

-

Exchange: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 10 minutes.

-

Critical Check: Stir for exactly 15–20 minutes. Do not prolong, or the anion may degrade.[1]

-

-

Trapping: Add the electrophile (e.g., DMF for aldehyde, CO₂ for acid) (1.5 equiv) neat or in THF.[1]

-

Warming: Allow to warm to 0°C over 1 hour.

-

Quench: Add saturated NH₄Cl solution.

References

-

Synthesis of 3-Arylated 7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones

-

Regioselective Iodination of CF3-Pyrazoles

- Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

-

Source: Beilstein Journal of Organic Chemistry / PMC, 2025.[1]

- Relevance: Confirms that lithiation/trapping is required for specific regiochemical outcomes and highlights the utility of iodo-pyrazoles in complex couplings.

-

URL:[Link]

-

Bond Dissociation Energies

-

Synthesis of Precursors

-

Title: Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[10]

- Source: Google P

- Relevance: Describes the synthesis of the core scaffold, essential for understanding the cost structure of the halides.

- URL

-

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. homework.study.com [homework.study.com]

- 4. Rank the indicated bonds in order of increasing bond dissociation energy... [askfilo.com]

- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

Optimizing Separation of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole: A Comparative Guide to Stationary Phase Selectivity

Executive Summary & Scientific Context